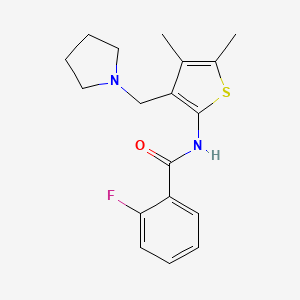
N-(4,5-dimethyl-3-(pyrrolidin-1-ylmethyl)thiophen-2-yl)-2-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4,5-dimethyl-3-(pyrrolidin-1-ylmethyl)thiophen-2-yl)-2-fluorobenzamide is a useful research compound. Its molecular formula is C18H21FN2OS and its molecular weight is 332.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(4,5-dimethyl-3-(pyrrolidin-1-ylmethyl)thiophen-2-yl)-2-fluorobenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a thiophene ring, a pyrrolidine moiety, and a fluorobenzamide group. Its molecular formula is C18H24N2O2S, indicating the presence of various functional groups that may influence its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cellular Pathways : Similar compounds have been noted for their ability to inhibit melanin production and reduce tumor cell proliferation by modulating key proteins involved in these processes.
- Receptor Interaction : The pyrrolidine ring enhances binding affinity to specific receptors, potentially influencing neurotransmitter systems and cellular signaling pathways.
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects, which could be beneficial in treating conditions characterized by excessive inflammation.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Anti-inflammatory | Potential to reduce inflammation markers | |
| Anticancer | Inhibition of tumor cell proliferation | |
| Melanin Inhibition | Modulation of melanin production |
Case Study 1: Anti-Cancer Activity
In a study examining the compound's anticancer properties, it was found to significantly reduce the proliferation of melanoma cells in vitro. This effect was linked to the compound's ability to inhibit specific signaling pathways involved in cell growth and survival. The study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.
Case Study 2: Neuropharmacological Effects
Another research effort focused on the neuropharmacological effects of the compound. It was shown to interact with dopamine receptors, which may influence mood and behavior. The compound exhibited a significant affinity for D2-like receptors, indicating its potential use in treating neuropsychiatric disorders .
Properties
IUPAC Name |
N-[4,5-dimethyl-3-(pyrrolidin-1-ylmethyl)thiophen-2-yl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2OS/c1-12-13(2)23-18(15(12)11-21-9-5-6-10-21)20-17(22)14-7-3-4-8-16(14)19/h3-4,7-8H,5-6,9-11H2,1-2H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKKJKRCJURWMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1CN2CCCC2)NC(=O)C3=CC=CC=C3F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













